molecular formula C7H14O2 B2778792 [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol CAS No. 2319722-70-6

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol

Cat. No.: B2778792
CAS No.: 2319722-70-6
M. Wt: 130.187
InChI Key: OTWSIFKPLMRKMG-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-1,3-butadiene, followed by hydroxymethylation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The hydroxymethylation step can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to yield a cyclobutylmethanol derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of [1-(Carboxymethyl)-2-methylcyclobutyl]methanol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. Its structural features make it a valuable tool for investigating the mechanisms of enzyme action and substrate specificity.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and could be explored for therapeutic purposes.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2-methylcyclobutyl]methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving cyclobutane derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [1-(Hydroxymethyl)cyclobutyl]methanol: Lacks the methyl group on the cyclobutane ring.

    [2-Methylcyclobutyl]methanol: Lacks the hydroxymethyl group.

    [1-(Hydroxymethyl)-2-methylcyclopropyl]methanol: Contains a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

[1-(Hydroxymethyl)-2-methylcyclobutyl]methanol is unique due to the presence of both a hydroxymethyl group and a methyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(hydroxymethyl)-2-methylcyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-2-3-7(6,4-8)5-9/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWSIFKPLMRKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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